REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[C:6]([NH2:11])[CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]C1.[I-].[K+].Cl[CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19].[CH3:21][C:22](C)=O>>[N:11]1([CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19])[C:6]2[C:7](=[CH:8][CH:9]=[C:10]3[O:1][CH2:3][CH2:4][C:5]3=2)[CH2:22][CH2:21]1 |f:1.2|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
O1CCCC2=C(C=CC=C12)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
|
ClCCNC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC2=CC=C3C(=C12)CCO3)CCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |